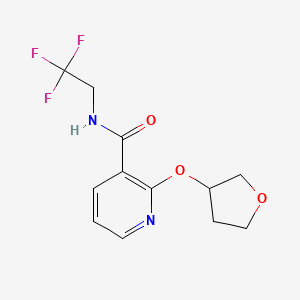

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3/c13-12(14,15)7-17-10(18)9-2-1-4-16-11(9)20-8-3-5-19-6-8/h1-2,4,8H,3,5-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPOQXZONHOKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the following steps:

-

Formation of the Pyridine Carboxamide Core: : The starting material, 3-pyridinecarboxylic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 2,2,2-trifluoroethylamine to form the N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide.

-

Introduction of the Oxolane Moiety: : The oxolane (tetrahydrofuran) moiety is introduced via a nucleophilic substitution reaction. The hydroxyl group of 3-hydroxyoxolane is activated using a suitable leaving group, such as tosyl chloride, to form the tosylate. This intermediate is then reacted with the N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide to yield the final product, 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide.

Industrial Production Methods

Industrial production of 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the oxolane moiety, leading to the formation of carboxylic acid derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the carboxamide moiety to form amine derivatives.

-

Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or the oxolane moiety. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, sulfonates, polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The trifluoroethyl group is known to enhance the bioavailability and metabolic stability of compounds.

Medicine: Explored as a potential drug candidate for various therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The oxolane moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Properties of 2-(Oxolan-3-yloxy)-N-(2,2,2-Trifluoroethyl)Pyridine-3-Carboxamide and Comparable Compounds

Key Observations:

Trifluoroethyl vs. Ethyl Groups: The trifluoroethyl group in the target compound reduces basicity compared to its non-fluorinated analog, improving absorption and resistance to enzymatic degradation .

Oxolan-3-yloxy vs. Morpholino Substituents: The oxolan group in the target compound likely increases lipophilicity (LogP ~1.8) compared to the morpholino-containing patent compound (LogP ~1.5), which may favor blood-brain barrier penetration. However, the morpholino group’s polarity in the patent compound could enhance aqueous solubility and target specificity .

Metabolic Stability: Fluorination consistently improves metabolic stability across analogs. The target compound’s trifluoroethyl group and oxolan ether likely synergize to reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Pharmacological and Clinical Implications

- Bioavailability : The trifluoroethyl group’s inductive effects lower the pKa of adjacent amines, enhancing oral bioavailability by reducing ionization in the gastrointestinal tract .

- Target Selectivity : While direct binding data for the target compound is unavailable, fluorinated analogs like the patent compound () show high potency (Ki <10 nM), suggesting that fluorine’s stereoelectronic effects optimize docking interactions .

- Solid-State Forms : The patent compound () highlights the importance of crystalline forms for stability and formulation. The target compound’s oxolan substituent may influence its solid-state behavior, though this requires further study .

Biological Activity

2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide, also known by its CAS number 2034313-00-1, is a compound with significant biological activity. Its molecular formula is C12H13F3N2O3 and it has a molecular weight of approximately 290.24 g/mol. This compound has drawn attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyridine ring substituted with an oxolane group and a trifluoroethyl moiety, which may influence its biological interactions.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties. This modification can improve the binding affinity to biological targets and enhance metabolic stability . The presence of the oxolane group may also facilitate interactions with cellular membranes or specific receptors.

Biological Activity Overview

The biological activities associated with 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide include:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in breast cancer cells .

- Antimicrobial Activity : The introduction of fluorine atoms in similar pyridine derivatives has been linked to increased antibacterial properties. This suggests that the trifluoroethyl group in our compound might enhance its efficacy against bacterial strains .

Study 1: Anticancer Activity

A study investigating related pyridine derivatives demonstrated significant cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. The compounds induced apoptosis and altered metabolic pathways related to glycolysis and energy metabolism . Although specific data on 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is limited, the structural similarities suggest potential for similar outcomes.

Study 2: Antimicrobial Efficacy

Research on pyridine derivatives indicated that modifications such as fluorination could lead to broad-spectrum antimicrobial activity. The time-growth kinetics showed that certain derivatives had concentration-dependent bacteriostatic effects against Gram-positive bacteria . This implies that 2-(oxolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide may warrant investigation for its antibacterial properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3N2O3 |

| Molecular Weight | 290.24 g/mol |

| CAS Number | 2034313-00-1 |

| Purity | Typically ≥95% |

| Biological Activity | Observations |

|---|---|

| Anticancer | Potential cytotoxicity against cancer cell lines |

| Antimicrobial | Possible broad-spectrum activity based on structural analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.